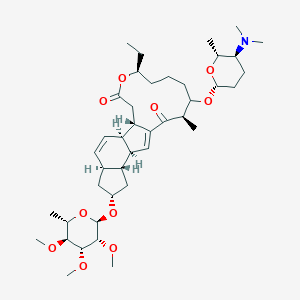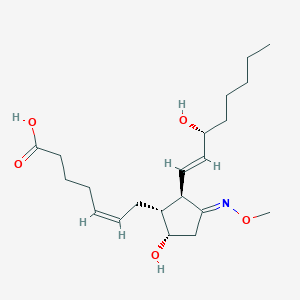
(R)-(+)-4-Methylmandelonitrile
Descripción general
Descripción
®-(+)-4-Methylmandelonitrile is an organic compound that belongs to the class of mandelonitriles. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) at the para position. This compound is optically active and exists in the ®-configuration, which means it rotates plane-polarized light to the right.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-(+)-4-Methylmandelonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydrogen cyanide in the presence of a base to form mandelonitrile, followed by methylation at the para position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: In industrial settings, the production of ®-(+)-4-Methylmandelonitrile often involves the use of chiral catalysts to ensure the desired enantiomer is obtained. The process typically includes the use of asymmetric synthesis techniques to achieve high enantiomeric purity.
Types of Reactions:
Oxidation: ®-(+)-4-Methylmandelonitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4-Methylbenzoic acid or 4-Methylbenzaldehyde.
Reduction: 4-Methylphenylamine.
Substitution: 4-Methylbenzyl chloride.
Aplicaciones Científicas De Investigación
®-(+)-4-Methylmandelonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-(+)-4-Methylmandelonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form corresponding acids or amides, which can then interact with biological molecules. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group can affect the compound’s lipophilicity and its ability to cross cell membranes.
Comparación Con Compuestos Similares
Mandelonitrile: Lacks the methyl group at the para position.
4-Methylbenzaldehyde: Lacks the nitrile group.
4-Methylphenylamine: Contains an amine group instead of a nitrile group.
Uniqueness: ®-(+)-4-Methylmandelonitrile is unique due to its specific combination of functional groups and its optical activity. The presence of the nitrile, hydroxyl, and methyl groups in the ®-configuration gives it distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGXJLAWLSJRGK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429456 | |
| Record name | (R)-(+)-4-Methylmandelonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10017-04-6 | |
| Record name | (R)-(+)-4-Methylmandelonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-4-Methylmandelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3,2-c]Furazan-5alpha-androstan-17beta-ol](/img/structure/B161040.png)
![2-([1,1'-Biphenyl]-4-yl)pyrimidine](/img/structure/B161046.png)

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
